molecular formula C13H7F3N2O B2925146 3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine CAS No. 338953-50-7

3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine

Cat. No. B2925146
CAS RN: 338953-50-7
M. Wt: 264.207
InChI Key: QDCKQMHGEHIVIP-UHFFFAOYSA-N
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Description

“3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is a chemical compound that falls under the category of trifluoromethylpyridines . Trifluoromethylpyridines and their derivatives have found significant applications in the agrochemical and pharmaceutical industries . They are primarily used for the protection of crops from pests .


Synthesis Analysis

The synthesis of trifluoromethylpyridines involves a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . This forms a key trifluoromethyl-containing building block to give tetrahydro-2H-pyran .


Molecular Structure Analysis

The molecular structure of “3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine” is characterized by the presence of a phenyl group at C-3 of the pyrazole . The presence of the trifluoromethyl group and the pyridine moiety contribute to its unique physicochemical properties .

Scientific Research Applications

Synthesis and Cytotoxic Activity

A study by Kurumurthy et al. (2014) describes the synthesis of novel 1,2,3-triazole tagged pyrazolo[3,4-b]pyridine derivatives starting from 6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine. These compounds were evaluated for their cytotoxic activity against various human cancer cell lines, with several compounds demonstrating promising activity (Kurumurthy et al., 2014).

Anticancer Agents

Another study by Chavva et al. (2013) reported the synthesis of novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives. These compounds were screened for anticancer activity against several cancer cell lines, including lung, breast, prostate, and cervical cancer cells. The compounds 5i and 6e showed significant bioactivity at micro molar concentrations (Chavva et al., 2013).

Optoelectronic and Charge Transfer Properties

Research by Irfan et al. (2019) explored the optoelectronic and charge transfer properties of phenylimidazo[1,5-a]pyridine-containing small molecules. These molecules showed potential for use in multifunctional organic semiconductor devices, indicating the significance of this chemical framework in materials science (Irfan et al., 2019).

Photoluminescence and Electroluminescence

Su and Zheng (2018) synthesized four iridium(III) complexes using pyrazole pyridine derivatives as ligands, demonstrating different emissions and high phosphorescence quantum yields. These complexes were used as emitters in organic light-emitting diodes (OLEDs), achieving good device performance and highlighting the application of these derivatives in the development of OLED materials (Su & Zheng, 2018).

Luminescent Materials

Li et al. (2016) described the use of 3-(1H-pyrazol-1-yl)pyridine as an electron-transporting unit in bipolar host materials for application in phosphorescent organic light-emitting diodes. The study showcases the versatility of pyridine derivatives in the fabrication of high-efficiency blue, green, and white phosphorescence OLEDs, further underscoring their relevance in advanced materials science (Li et al., 2016).

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

Trifluoromethylpyridines and their derivatives, including “3-Phenyl-6-(trifluoromethyl)isoxazolo[4,3-b]pyridine”, are expected to find many novel applications in the future . Their unique physicochemical properties make them an important structural motif in active agrochemical and pharmaceutical ingredients .

properties

IUPAC Name

3-phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2O/c14-13(15,16)9-6-10-11(17-7-9)12(19-18-10)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCKQMHGEHIVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=NO2)C=C(C=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-6-(trifluoromethyl)-[1,2]oxazolo[4,3-b]pyridine

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